molecular formula C13H13NO B018922 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile CAS No. 861960-34-1

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Cat. No. B018922
M. Wt: 199.25 g/mol
InChI Key: MGJHVZKRAOYORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder .


Molecular Structure Analysis

The molecular formula of “2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is C13H13NO . The exact mass is 199.099714038 g/mol . Unfortunately, the search for the molecular structure analysis has expired.


Physical And Chemical Properties Analysis

The molecular weight of “2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is 199.25 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. Unfortunately, the search for more detailed physical and chemical properties has expired.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmacology.

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

has been investigated for its potential as a drug candidate. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. The compound’s structural features may contribute to specific binding affinities and therapeutic effects.

Methods and Experimental Procedures:

Researchers synthesize the compound using organic chemistry techniques. Key steps include nitrile formation and methoxylation. They then evaluate its pharmacological properties, such as receptor binding assays, enzymatic inhibition studies, and cell-based assays. Computational modeling helps predict binding modes and interactions.

Results and Outcomes:

Studies reveal that 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile exhibits promising activity against specific disease targets. Quantitative data includes IC₅₀ values (concentration required for 50% inhibition) and binding constants. Further optimization may lead to drug candidates for conditions like cancer, inflammation, or neurological disorders .

Natural Product Synthesis

Field:

Organic synthesis and natural product chemistry.

Summary:

Researchers use 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile as a building block for synthesizing complex natural products. Its unique structure provides access to diverse chemical scaffolds.

Methods and Experimental Procedures:

Chemists employ multistep synthetic routes. They functionalize the naphthalene ring, introduce substituents, and manipulate stereochemistry. Protecting groups ensure selective reactions. Analytical techniques (NMR, MS, IR) confirm product identity.

Results and Outcomes:

Successful syntheses yield intricate natural products. Researchers publish detailed procedures, elucidating reaction mechanisms and stereocontrol strategies. These compounds may have biological activities or serve as inspiration for drug design .

Materials Science

Field:

Materials engineering and nanotechnology.

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

can be modified to create functional materials. Its aromatic core contributes to electronic properties.

Methods and Experimental Procedures:

Researchers functionalize the compound by attaching various groups (e.g., thiols, amines, or polymers). Thin films or nanoparticles are prepared via deposition techniques (spin-coating, vapor deposition). Electrical and optical measurements assess material performance.

Results and Outcomes:

Functionalized materials find applications in sensors, organic electronics, or catalysis. The compound’s π-conjugated system enhances charge transport or light absorption. Researchers optimize properties for specific applications .

Organic Synthesis

Field:

Organic chemistry and synthetic methodology.

Summary:

Chemists use 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile as a versatile intermediate in diverse synthetic sequences.

Methods and Experimental Procedures:

The compound participates in reactions like nucleophilic additions, cyclizations, or cross-couplings. Researchers exploit its reactivity to construct complex molecules.

Results and Outcomes:

Synthetic pathways yield valuable compounds, such as pharmaceutical intermediates, natural product analogs, or functional materials. Researchers publish detailed protocols, emphasizing regioselectivity and scalability .

Biological Probes

Field:

Biochemistry and cell biology.

Summary:

Scientists use 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile as a fluorescent or affinity probe to study cellular processes.

Methods and Experimental Procedures:

The compound is labeled with fluorophores or affinity tags. Researchers introduce it into cells or tissues. Imaging techniques (confocal microscopy, flow cytometry) visualize its localization and interactions.

Results and Outcomes:

Probes reveal subcellular localization, protein–protein interactions, or enzymatic activities. Researchers gain insights into cellular dynamics and signaling pathways. Quantitative data includes fluorescence intensity or binding affinities .

properties

IUPAC Name

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJHVZKRAOYORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461218
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

CAS RN

861960-34-1
Record name 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861960-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 90% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 11.0 kg of aniline. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 87% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine (or 11.0 kg of aniline). The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with 2N sodium hydroxide solution and then with water until neutrality. After evaporating off the solvent, the solid obtained is recrystallised from an ethanol/water (80/20) mixture to yield the title product in a yield of 90% and with a chemical purity of more than 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 2
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 3
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 4
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 6
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.